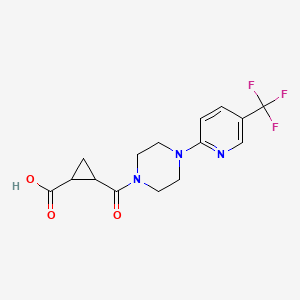
2-((4-(5-(Trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(5-(Trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C15H16F3N3O3 and its molecular weight is 343.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((4-(5-(Trifluoromethyl)-2-pyridyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound features a unique structure that includes:
- A trifluoromethyl group, which enhances lipophilicity and may influence receptor binding.
- A piperazine moiety, known for its versatility in drug design.
- A cyclopropanecarboxylic acid component, which may contribute to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Modulation of P2X3 Receptors : The compound has been identified as a modulator of P2X3 receptors, which are implicated in pain transmission pathways. This suggests potential use in pain management therapies .
- Antimicrobial Activity : Studies have shown that piperazine derivatives can possess significant antimicrobial properties. The piperazine scaffold is recognized for its efficacy against various bacterial strains, indicating that this compound may also exhibit similar effects .
- Anti-inflammatory Effects : There is evidence that compounds containing piperazine structures can exert anti-inflammatory actions, potentially making them useful in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Receptor Interaction : The trifluoromethyl group likely enhances the binding affinity to specific receptors, influencing downstream signaling pathways related to pain and inflammation.
- Enzyme Inhibition : Piperazine derivatives often act as enzyme inhibitors, impacting metabolic pathways associated with disease processes.
Case Study 1: Pain Management
In a preclinical study evaluating the analgesic properties of piperazine derivatives, the compound demonstrated notable efficacy in reducing pain responses in animal models. The results indicated a significant decrease in nociceptive behaviors compared to control groups, suggesting its potential as an analgesic agent .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of similar piperazine compounds against resistant bacterial strains. The findings revealed that these compounds inhibited bacterial growth effectively, showcasing their potential as new therapeutic agents against infections .
Data Tables
Propriétés
IUPAC Name |
2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3/c16-15(17,18)9-1-2-12(19-8-9)20-3-5-21(6-4-20)13(22)10-7-11(10)14(23)24/h1-2,8,10-11H,3-7H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFMJOLFOIYFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













